Cas no 923013-67-6 (4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride)

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride is a substituted phenethylamine derivative with potential applications in pharmaceutical research and organic synthesis. Its structural features, including the ethyl and dimethoxy substituents on the aromatic ring, contribute to its unique chemical properties, such as enhanced stability and solubility in aqueous media due to the hydrochloride salt form. This compound may serve as a valuable intermediate in the development of bioactive molecules or as a reference standard in analytical chemistry. Its well-defined molecular structure allows for precise characterization, making it suitable for controlled experimental studies. Proper handling and storage are recommended to maintain its integrity.
4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride structure
923013-67-6 structure
Product Name:4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride
CAS No:923013-67-6
MF:C12H20ClNO2
MW:245.74570274353
CID:69516
PubChem ID:53299307
Update Time:2025-06-27

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride
    • 4-Ethyl-2,5-dimethoxyphenethylamine Hydrochloride
    • 2C-E
    • 2C-E (hydrochloride)
    • 2C-E (hydrochloride) (exempt preparation)
    • 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride (1:1) (ACI)
    • 2-(4-Ethyl-2,5-dimethoxy-phenyl)-ethylamine hydrochloride
    • 2C-E Hydrochloride
    • 2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride
    • MLS002320684
    • 2,5-Dimethoxy-4-ethyl--Beta--phenethylamine hydrochloride
    • 923013-67-6
    • 2C-E.HCl, 1mg/ml in Methanol (as free base)
    • PD018503
    • 2,5-Dimethoxy-4-ethylphenethylamine hydrochloride
    • 2C-E HCl
    • DB-011104
    • 7OSN5S910H
    • AKOS015846722
    • UNII-7OSN5S910H
    • Q27268654
    • Benzeneethanamine, 4-ethyl-2,5-dimethoxy-, hydrochloride (1:1); 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride (1:1); 4-Ethyl-2,5-dimethoxyphenethylamine Hydrochloride; 2C-E HCl; 2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine hydrochloride
    • DTXSID60693270
    • 2C-E.HCl
    • 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • Benzeneethanamine, 4-ethyl-2,5-dimethoxy-, hydrochloride (1:1)
    • SMR001338830
    • Inchi: 1S/C12H19NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h7-8H,4-6,13H2,1-3H3;1H
    • InChI Key: CTDRFXSMYFXGIH-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C(CC)=CC(OC)=C(CCN)C=1

Computed Properties

  • Exact Mass: 245.11800
  • Monoisotopic Mass: 245.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2

Experimental Properties

  • Color/Form: NA
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • PSA: 44.48000
  • LogP: 3.26970
  • Color/Form: 1.0 mg/mL in methanol (as free base)

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride Security Information

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C913085-1mg
2C-E hydrochloride (2,5-Dimethoxy-4-ethylphenethylamine)
923013-67-6 98%
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride Production Method

Production Method 1

Reaction Conditions
Reference
Identification of seven psychedelic 2,5-dimethoxy-phenylethyl-amine-based designer drugs via benchtop 1H nuclear magnetic resonance spectroscopy
Araneda, Juan F.; Baumgarte, Marion; Lange, Marie; Maier, Alexander F. G. ; Riegel, Susanne D., Magnetic Resonance in Chemistry, 2023, 61(2), 66-72

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride Preparation Products

Additional information on 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride

Professional Introduction to 4-Ethyl-2,5-dimethoxybenzeneethanamine Hydrochloride (CAS No. 923013-67-6)

4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride, a compound with the chemical formula C11H17N·HCl, is a derivative of benzene that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 923013-67-6, belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study in medicinal chemistry. The presence of both ethyl and methoxy substituents on the benzene ring, along with the amine group and its hydrochloride salt form, contributes to its unique chemical properties and reactivity.

The structural features of 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride make it an interesting candidate for further exploration in drug discovery. The methoxy groups at the 2 and 5 positions enhance the electron density of the aromatic ring, while the ethyl group at the 4 position introduces steric hindrance. This combination can influence the compound's solubility, metabolic stability, and interaction with biological targets. The hydrochloride salt form improves the compound's solubility in water, which is crucial for formulation development and pharmacokinetic studies.

In recent years, there has been growing interest in aromatic amine derivatives due to their potential applications in treating various diseases. Research has shown that compounds with similar structural motifs can interact with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. For instance, studies have highlighted the role of substituted benzeneethanamines in modulating neurotransmitter systems, which could have therapeutic implications for conditions such as depression and anxiety.

The synthesis of 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents efficiently. The final step typically involves quaternization to form the hydrochloride salt, which enhances the compound's pharmacological properties.

One of the most compelling aspects of studying 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride is its potential as a lead compound for drug development. Preclinical studies have demonstrated that structurally related compounds can exhibit significant biological activity in vitro and in vivo. For example, derivatives of this class have shown promise in inhibiting enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in the breakdown of neurotransmitters like serotonin and dopamine.

The pharmacokinetic profile of 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride is another area of interest. Studies using computational modeling have predicted that this compound may exhibit good oral bioavailability and moderate metabolic stability. However, further experimental validation is necessary to confirm these predictions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to analyze the compound's degradation products and assess its metabolic pathways.

In conclusion, 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride (CAS No. 923013-67-6) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive molecule for developing new therapeutic agents. As research continues to uncover new applications for aromatic amine derivatives, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.

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